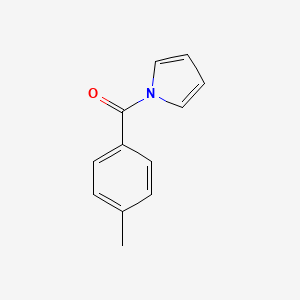
1H-Pyrrole, 1-(4-methylbenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 1-(4-methylbenzoyl)-: is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a 4-methylbenzoyl group attached to the nitrogen atom of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(4-methylbenzoyl)- can be achieved through several methods. One common approach involves the condensation of 4-methylbenzoyl chloride with pyrrole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 1H-Pyrrole, 1-(4-methylbenzoyl)- often involves large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may also be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1H-Pyrrole, 1-(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid or iodine in chloroform.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: 1-(4-methylbenzoyl)-1H-pyrrol-2-ol.
Substitution: 2-bromo-1-(4-methylbenzoyl)-1H-pyrrole.
科学研究应用
Pharmaceutical Applications
Pyrrole and its derivatives have a wide range of biological properties, including antipsychotic, anticancer, anxiolytic, β-adrenergic antagonist, antibacterial, antimalarial, antifungal, and antiprotozoal activities . Several marketed drugs contain a pyrrole ring system and are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Anti-HIV Activity: A series of 2,5-dimethyl-3-(5-(N-phenylrhodaninyl) methylene)-N-(3-(1H-tetrazol-5-yl) phenyl) pyrrole compounds were synthesized with improved anti-HIV-1 activity based on the structure of the HIV-1 gp41 binding site for small molecule inhibitors .
Antihyperglycemic Activity: 3,4,5-triphenyl-1H-pyrroles were synthesized under a nitrogen atmosphere using anhydrous ammonium acetate, and their antihyperglycemic activity was evaluated . The results suggested that an unsubstituted-phenyl ring at positions 4 and 5 of the pyrrole reduces elevated blood sugar levels, while substitution at positions 3 or 4 of the phenyl ring resulted in either reduction or a complete loss of antihyperglycemic activity. A compound with a trifluoromethyl group at position 3 of the aryl ring displayed good antidiabetic activity .
Antifungal Activity: (2,4-dichlorophenyl)-[4-(naphthalen-1-yl)-1H-pyrrol-3-yl] methanone was developed using TosMIC chemistry and found to be active against Candida species .
Antibacterial Activity: Phallusialides A and B, novel alkaloids derived from pyrrole, demonstrated antibacterial activity against a Gram-positive bacterium (MRSA) and a Gram-negative bacterium (Escherichia coli) . Halogen substitution (Cl or Br) at the C4 position of pyrrole is closely related to antibacterial activity .
Anti-inflammatory Activity: Some fused pyrroles, namely the pyrrolopyridines 3i and 3l , show promising activity .
Antitumor agents: Pyrrole derivatives are used as antitumor agents for treating leukemia, lymphoma and myelofibrosis .
Other Applications
Pyrroles are also components of polymers and indigoid dyes . They are utilized as catalysts for polymerization processes, corrosion inhibitors, preservatives, and solvents for resins and terpenes . In metallurgy, they serve in transition metal complex catalyst chemistry for uniform polymerization, luminescence chemistry, and spectrochemical analysis .
Case Studies
Tetrasubstituted Pyrrole Derivatives (TSPs): A new series of TSPs was synthesized based on their ability to mimic hydrophobic protein-protein interactions . Cytomorphological analyses highlighted modifications suggestive of the possible activation of programmed cell-death pathways . Reduction in cell survival index is associated with cytotoxic effects and morphological hallmarks of apoptosis, such as membrane blebs, cell shrinkage, and the formation of balloon-like structures .
作用机制
The mechanism of action of 1H-Pyrrole, 1-(4-methylbenzoyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
- 1H-Pyrrole, 1-(4-chlorobenzoyl)-
- 1H-Pyrrole, 1-(4-fluorobenzoyl)-
- 1H-Pyrrole, 1-(4-bromobenzoyl)-
Uniqueness
1H-Pyrrole, 1-(4-methylbenzoyl)- is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds like 1H-Pyrrole, 1-(4-chlorobenzoyl)-, which has a chlorine atom instead of a methyl group, affecting its reactivity and biological activity .
属性
CAS 编号 |
70971-70-9 |
|---|---|
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC 名称 |
(4-methylphenyl)-pyrrol-1-ylmethanone |
InChI |
InChI=1S/C12H11NO/c1-10-4-6-11(7-5-10)12(14)13-8-2-3-9-13/h2-9H,1H3 |
InChI 键 |
SLYBRBKRTRHGGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















